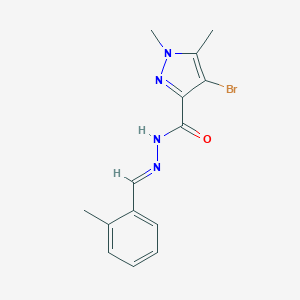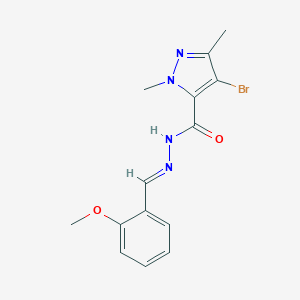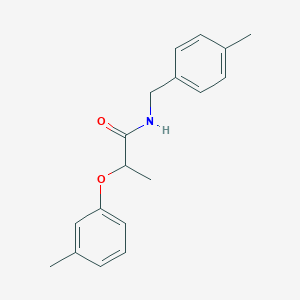![molecular formula C17H12BrNO3S2 B450718 METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B450718.png)
METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound that features a bromophenyl group, a thiophene ring, and a thienylcarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One possible route could involve the following steps:
Bromination: Introduction of the bromine atom to the phenyl ring.
Amidation: Formation of the amide bond between the thiophene ring and the thienylcarbonyl group.
Esterification: Formation of the ester group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biology, it could be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, it might be explored as a potential drug candidate. Its structural features could allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, it could be used in the development of new materials. Its unique electronic properties might make it useful in the production of conductive polymers or other advanced materials.
Mecanismo De Acción
The mechanism of action of METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE would depend on its specific applications. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other bromophenyl derivatives, thiophene derivatives, and thienylcarbonyl derivatives. These compounds might share some structural features and chemical properties with METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE.
Uniqueness
What sets this compound apart is its unique combination of functional groups. This unique structure might confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H12BrNO3S2 |
|---|---|
Peso molecular |
422.3g/mol |
Nombre IUPAC |
methyl 4-(3-bromophenyl)-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C17H12BrNO3S2/c1-22-17(21)14-12(10-4-2-5-11(18)8-10)9-24-16(14)19-15(20)13-6-3-7-23-13/h2-9H,1H3,(H,19,20) |
Clave InChI |
QSMYTTJOSLVGNH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=CC(=CC=C2)Br)NC(=O)C3=CC=CS3 |
SMILES canónico |
COC(=O)C1=C(SC=C1C2=CC(=CC=C2)Br)NC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B450637.png)



![N-{3-[N-(3,5-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide](/img/structure/B450642.png)
![N'-[4-(difluoromethoxy)benzylidene]-2-phenylacetohydrazide](/img/structure/B450643.png)


![Methyl 2-[(4-methoxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B450652.png)
![4-nitro-N'-[3-({2-nitro-4-methylphenoxy}methyl)-4-methoxybenzylidene]benzohydrazide](/img/structure/B450653.png)
![4-Isopropyl 2-methyl 5-[(2-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B450655.png)
![N-(4-fluoro-3-nitrophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B450656.png)

![Methyl 4-(3-bromophenyl)-2-[(4-ethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450658.png)
